Antioxidant agent-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antioxidant Agent-8 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-8 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:

Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.

Intermediate Processing: The intermediate is then processed under specific conditions, such as controlled temperature and pressure, to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and efficacy.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

Purification and Packaging: The product is purified on a large scale and then packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions: Antioxidant Agent-8 undergoes several types of chemical reactions, including:

Oxidation: It can react with free radicals, neutralizing them and preventing oxidative damage.

Reduction: It can donate electrons to other molecules, reducing them and stabilizing reactive species.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as hydrogen peroxide, sodium borohydride, or other reducing agents. The conditions for these reactions typically include controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Antioxidant Agent-8 has a wide range of applications in scientific research:

Chemistry: It is used as a standard antioxidant in various chemical assays to study oxidative stress and antioxidant capacity.

Biology: It is employed in cell culture studies to protect cells from oxidative damage and to study the effects of antioxidants on cellular processes.

Medicine: It has potential therapeutic applications in treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: It is used in the food and cosmetic industries as a preservative to extend the shelf life of products by preventing oxidation.

Wirkmechanismus

The mechanism by which Antioxidant Agent-8 exerts its effects involves several molecular targets and pathways:

Free Radical Scavenging: It neutralizes free radicals by donating electrons, thus preventing them from causing cellular damage.

Enzyme Modulation: It can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural antioxidant defenses.

Signal Transduction Pathways: It can influence signaling pathways related to oxidative stress, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.

Vergleich Mit ähnlichen Verbindungen

Antioxidant Agent-8 can be compared with other similar compounds such as:

Vitamin C: Both are potent antioxidants, but this compound may have a higher stability and longer-lasting effect.

Vitamin E: While both compounds protect against oxidative damage, this compound may have a broader range of applications in different fields.

Polyphenols: These are natural antioxidants found in plants. This compound may offer more consistent and predictable results in scientific studies due to its synthetic nature.

Eigenschaften

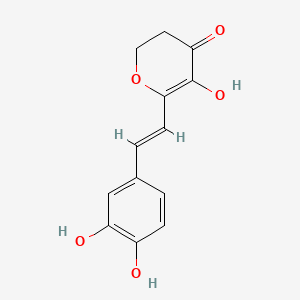

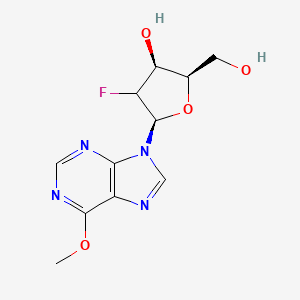

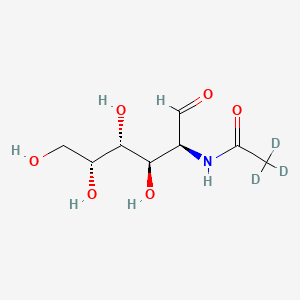

Molekularformel |

C13H12O5 |

|---|---|

Molekulargewicht |

248.23 g/mol |

IUPAC-Name |

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxy-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C13H12O5/c14-9-3-1-8(7-11(9)16)2-4-12-13(17)10(15)5-6-18-12/h1-4,7,14,16-17H,5-6H2/b4-2+ |

InChI-Schlüssel |

JOCDAXHILLLBCW-DUXPYHPUSA-N |

Isomerische SMILES |

C1COC(=C(C1=O)O)/C=C/C2=CC(=C(C=C2)O)O |

Kanonische SMILES |

C1COC(=C(C1=O)O)C=CC2=CC(=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)

![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)